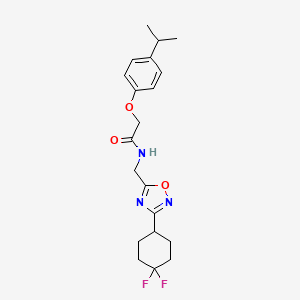

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group. The oxadiazole ring is linked via a methylene bridge to an acetamide moiety, which is further functionalized with a 4-isopropylphenoxy group.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O3/c1-13(2)14-3-5-16(6-4-14)27-12-17(26)23-11-18-24-19(25-28-18)15-7-9-20(21,22)10-8-15/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMOUTWFVLRIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure integrating an oxadiazole moiety with an acetamide group. The oxadiazole ring is known for its diverse chemical properties, which contribute to the compound's biological activity. The presence of the 4,4-difluorocyclohexyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24F2N4O3 |

| Molecular Weight | 396.41 g/mol |

| CAS Number | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Preliminary studies suggest that compounds containing oxadiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : The oxadiazole structure is associated with antimicrobial properties, inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates potential anticancer effects through the inhibition of specific enzymes or pathways involved in tumor progression.

The exact mechanisms remain under investigation; however, it is believed that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide interacts with various molecular targets within cells, influencing their activity and leading to observed biological effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Salama et al. (2020) demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In a study focused on neuroprotection during ischemic stroke, derivatives similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide were found to modulate inflammatory responses effectively. This suggests potential therapeutic applications for neurodegenerative diseases .

- Anticancer Activity : Research highlighted in medicinal chemistry journals indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro. Specific assays showed that these compounds induce apoptosis in cancer cells while sparing normal cells .

Future Directions

The unique structure of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide positions it as a promising lead compound for further modifications aimed at enhancing efficacy or reducing toxicity. Ongoing research should focus on:

- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level.

- In Vivo Studies : Evaluating the therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key criteria include substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula; †Predicted using ChemDraw.

Key Observations:

Substituent Effects: The difluorocyclohexyl group in the target compound replaces chlorophenyl or phenyl groups in analogs like 11g and 11h. The 4-isopropylphenoxy group introduces a branched alkyl chain, which may improve hydrophobic interactions in binding pockets compared to the linear 4-chlorophenoxy group in 11g or 11h.

Physicochemical Properties :

- The target compound’s predicted LogP (~3.8) is comparable to 11g (4.1) but higher than 11h (3.5) , reflecting the balance between the lipophilic difluorocyclohexyl and polar acetamide groups.

- Melting points for chlorophenyl-containing analogs (11g , 11i ) exceed 130°C, likely due to strong intermolecular interactions (e.g., halogen bonding). The target compound’s melting point is unreported but may be lower due to reduced symmetry from the cyclohexyl group.

Biological Activity: Analogs like 11g and 11i exhibit potent proteasome inhibitory activity (IC50: 28–33 nM), attributed to the oxadiazole core’s ability to mimic peptide bonds and interact with catalytic sites . The target compound’s difluorocyclohexyl group may further optimize binding kinetics or selectivity. Compounds with non-oxadiazole cores (e.g., oxadiazolidinone in 478045-96-4) lack reported proteasome activity, underscoring the importance of the 1,2,4-oxadiazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.